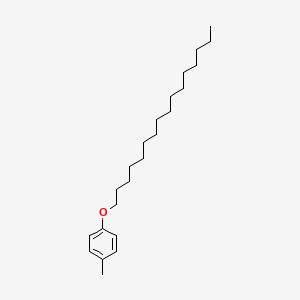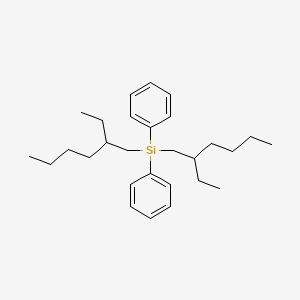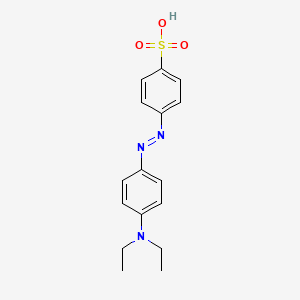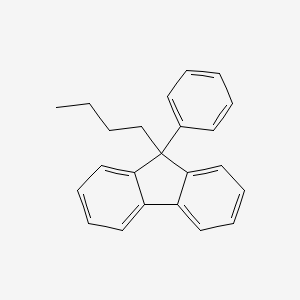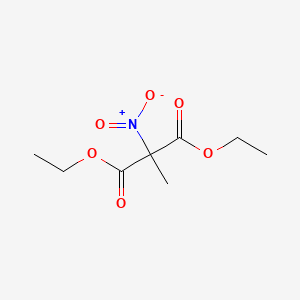
Diethyl 2-methyl-2-nitromalonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-methyl-2-nitromalonate: is an organic compound with the molecular formula C8H13NO6 . It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a methyl group and a nitro group. This compound is of significant interest in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl 2-methyl-2-nitromalonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with methyl iodide to introduce the methyl group.
Nitration: The methylated product is then nitrated using a nitrating agent like nitric acid to introduce the nitro group
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 2-methyl-2-nitromalonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: Diethyl 2-methyl-2-aminomalonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Hydrolysis: 2-methyl-2-nitromalonic acid
Aplicaciones Científicas De Investigación
Diethyl 2-methyl-2-nitromalonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of anticonvulsant drugs.
Industry: It is used in the production of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of diethyl 2-methyl-2-nitromalonate involves its reactivity as a nucleophile and electrophile. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids. The compound’s reactivity is primarily due to the presence of the nitro and ester groups, which facilitate various chemical transformations .
Comparación Con Compuestos Similares
Diethyl malonate: Lacks the nitro and methyl groups, making it less reactive.
Diethyl 2-nitromalonate: Similar but lacks the methyl group.
Diethyl methylmalonate: Similar but lacks the nitro group
Uniqueness: Diethyl 2-methyl-2-nitromalonate is unique due to the presence of both the nitro and methyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of reactions makes it versatile for various applications in research and industry .
Propiedades
Número CAS |
65612-01-3 |
|---|---|
Fórmula molecular |
C8H13NO6 |
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
diethyl 2-methyl-2-nitropropanedioate |
InChI |
InChI=1S/C8H13NO6/c1-4-14-6(10)8(3,9(12)13)7(11)15-5-2/h4-5H2,1-3H3 |
Clave InChI |
SEWLYOPSOGRGBR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C(=O)OCC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


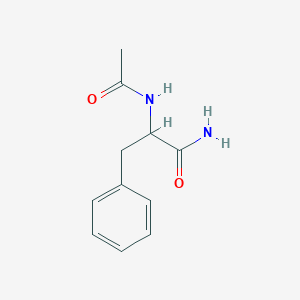

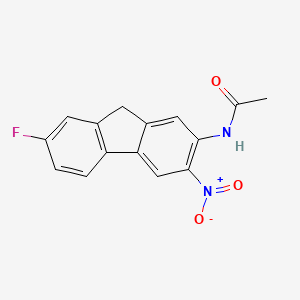
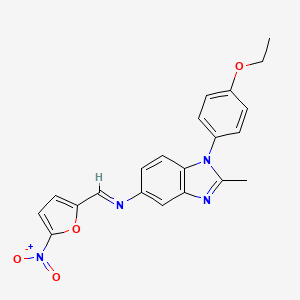

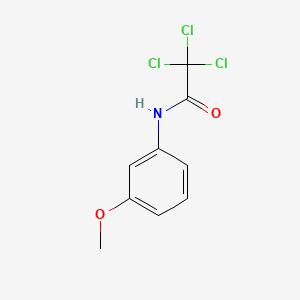
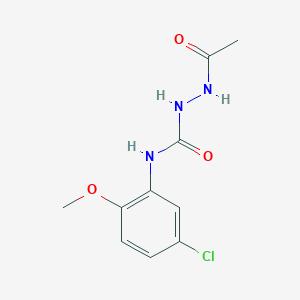
![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)
